molecular formula C8H7BrN4S3 B14059375 Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Cat. No.: B14059375
M. Wt: 335.3 g/mol
InChI Key: URWMDWYEUVQFRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the reaction of hydrazonoyl halides with thiazole derivatives under specific conditions . The reaction is usually carried out in ethanol with triethylamine as a base . The process involves multiple steps, including cyclization and substitution reactions, to achieve the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

Properties

Molecular Formula

C8H7BrN4S3

Molecular Weight

335.3 g/mol

IUPAC Name

N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C8H7BrN4S3/c1-14-8(15-2)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,1-2H3

InChI Key

URWMDWYEUVQFRS-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=NC2=NC=C(N=C2S1)Br)SC

Origin of Product

United States

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